molecular formula C8H10F3N3 B13061661 6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

Cat. No.: B13061661
M. Wt: 205.18 g/mol
InChI Key: UWFWPVJJYNUGMR-UHFFFAOYSA-N
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Description

6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a trifluoromethyl group and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antitumor and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines. This process proceeds via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction . The reaction conditions often include the use of organic solvents such as chloroform and neutralization with sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, utilizing continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific trifluoromethyl and pyrimidine moiety, which confer distinct biological activities. Its ability to inhibit USP7 and its potential neuroprotective effects set it apart from other similar compounds .

Properties

Molecular Formula

C8H10F3N3

Molecular Weight

205.18 g/mol

IUPAC Name

6-methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine

InChI

InChI=1S/C8H10F3N3/c1-5-2-12-7-13-6(8(9,10)11)4-14(7)3-5/h4-5H,2-3H2,1H3,(H,12,13)

InChI Key

UWFWPVJJYNUGMR-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=NC(=CN2C1)C(F)(F)F

Origin of Product

United States

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